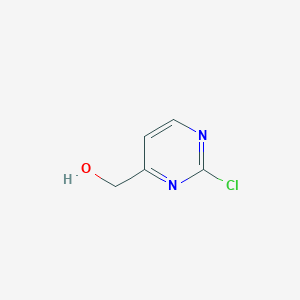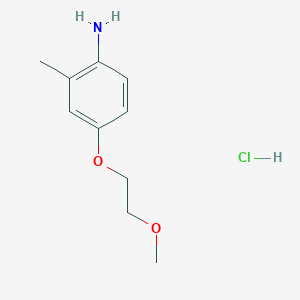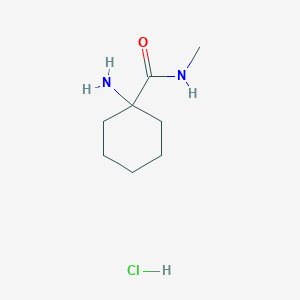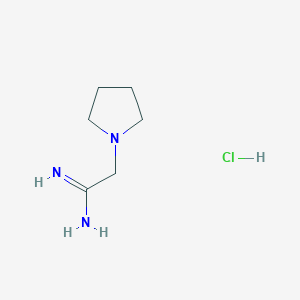
(2-Chloropyrimidin-4-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of complex structures often involves “(2-Chloropyrimidin-4-yl)methanol” derivatives. For instance, its use in the synthesis of a heterometallic Cu2Co2 cluster, where nucleophilic additions lead to the formation of circle-like metal clusters, showcases its utility in creating advanced materials and catalysts.Molecular Structure Analysis
The compound “(2-Chloropyrimidin-4-yl)methanol” has been studied for its crystal structure. In the research on the crystal structure of a related compound, nuarimol (a pyrimidine fungicide), significant findings include the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings.Chemical Reactions Analysis
Methanol derivatives, such as “(2-Chloropyrimidin-4-yl)methanol”, are used in studying transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, thus playing a significant role in the structural analysis of biomembranes and their interactions with various solvents.Physical And Chemical Properties Analysis
“(2-Chloropyrimidin-4-yl)methanol” has a molecular weight of 144.56 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Crystal Structure Analysis
The compound (2-Chloropyrimidin-4-yl)methanol has been studied for its crystal structure. In the research on the crystal structure of a related compound, nuarimol (a pyrimidine fungicide), significant findings include the dihedral angles between the pyrimidine ring and the chlorophenyl and fluorophenyl rings. Such structural analyses are crucial for understanding the physical and chemical properties of related compounds (Kang, Kim, Park, & Kim, 2015).
Enantiodiscrimination in Chemical Sensing
Enantiopure aziridin-2-yl methanols, a class of compounds related to (2-Chloropyrimidin-4-yl)methanol, have been used as effective sensors for the enantiodiscrimination of α-racemic carboxylic acids. This application is vital in the stereochemical analysis of organic compounds, demonstrating the potential of related methanol derivatives in analytical chemistry (Malinowska et al., 2020).
Biotransformation in Drug Synthesis
Research on a similar compound, (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, highlights its role as a chiral intermediate in the synthesis of the anti-allergic drug Betahistine. This involves the stereoselective reduction by isolated microorganisms, demonstrating the importance of such compounds in the biocatalytic production of pharmaceuticals (Ni, Zhou, & Sun, 2012).
Synthetic Applications in Chemistry
The synthesis of complex structures often involves (2-Chloropyrimidin-4-yl)methanol derivatives. For instance, its use in the synthesis of a heterometallic Cu2Co2 cluster, where nucleophilic additions lead to the formation of circle-like metal clusters, showcases its utility in creating advanced materials and catalysts (Zheng & Hu, 2021).
Role in Biomembrane Studies
Methanol derivatives, such as (2-Chloropyrimidin-4-yl)methanol, are used in studying transmembrane proteins and peptides. They influence lipid dynamics in biological membranes, thus playing a significant role in the structural analysis of biomembranes and their interactions with various solvents (Nguyen et al., 2019).
Safety and Hazards
The compound is classified as potentially harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
properties
IUPAC Name |
(2-chloropyrimidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2O/c6-5-7-2-1-4(3-9)8-5/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXLTMBMLWQOQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyrimidin-4-yl)methanol | |
CAS RN |
34953-87-2 | |
| Record name | (2-chloropyrimidin-4-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-[2-(Dimethylamino)ethoxy]-3-methoxybenzonitrile hydrochloride](/img/structure/B1521187.png)

![4-({[(3-Fluorophenyl)methyl]amino}methyl)benzonitrile hydrochloride](/img/structure/B1521189.png)




![Ethyl 2-{[(2,2,2-trifluoroethoxy)carbonyl]amino}acetate](/img/structure/B1521200.png)

